RR-SRC, Protein Tyrosine Kinase Substrate

Description

Fundamental Principles of Protein Tyrosine Kinase Function and Regulation

Protein tyrosine kinases (PTKs) are enzymes that play a pivotal role in cellular communication by catalyzing the transfer of the gamma-phosphate from adenosine (B11128) triphosphate (ATP) to the hydroxyl group of tyrosine residues on specific protein substrates. aatbio.comnih.gov This phosphorylation event is a key mechanism in signal transduction, acting as an "on" or "off" switch that modulates the substrate's enzymatic activity, subcellular localization, or its interaction with other molecules. wikipedia.org PTKs are integral to regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis. aatbio.com

There are two main classes of PTKs:

Receptor Tyrosine Kinases (RTKs): These are transmembrane proteins that possess an extracellular ligand-binding domain, a transmembrane helix, and an intracellular catalytic domain. wikipedia.orgnih.gov The binding of a specific ligand (like a growth factor) to the extracellular domain activates the intracellular kinase domain, initiating a signaling cascade. wikipedia.org

Non-receptor Tyrosine Kinases (NRTKs): These kinases are located within the cell, in the cytoplasm, nucleus, or anchored to the inner leaflet of the plasma membrane. nih.gov They are involved in relaying intracellular signals that often originate from RTKs or other cell surface receptors. aatbio.com

The function of PTKs is strictly regulated to prevent aberrant signaling, which can lead to diseases like cancer. wikipedia.org Regulation occurs through several mechanisms. Many kinases have regulatory domains, such as the Src homology 2 (SH2) and Src homology 3 (SH3) domains, which are crucial for protein-protein interactions and can control the kinase's localization and activity. nih.gov The catalytic activity of these enzymes is often kept in a low basal state and is only activated by specific upstream signals. nih.gov Furthermore, the action of PTKs is counterbalanced by protein tyrosine phosphatases (PTPs), enzymes that remove the phosphate (B84403) groups, thereby terminating the signal. wikipedia.org

Role of RR-SRC, Protein Tyrosine Kinase Substrate, as a Research Tool in Tyrosine Kinase Studies

RR-SRC is a synthetic peptide specifically designed as a substrate for protein tyrosine kinases in research settings. creative-enzymes.commedchemexpress.com Its primary application is to serve as a standard substrate in assays designed to measure the activity of these enzymes. scbt.com The sequence of RR-SRC is derived from the amino acids surrounding the tyrosine phosphorylation site of pp60src, the transforming protein encoded by the Rous sarcoma virus. abbiotec.com This particular sequence has proven to be an effective substrate for a variety of tyrosine kinases, not just those from the Src family. abbiotec.com

In the laboratory, researchers use RR-SRC to:

Quantify Kinase Activity: By measuring the rate at which a kinase can transfer a phosphate group (often using radio-labeled ATP) to the RR-SRC peptide, scientists can determine the specific activity of an enzyme preparation. creative-enzymes.com

Screen for Kinase Inhibitors: RR-SRC is used in high-throughput screening assays to identify chemical compounds that can inhibit the activity of a specific tyrosine kinase.

Characterize Kinase Specificity: While it is a broad substrate, comparing its phosphorylation rate to that of other synthetic peptides can help define the sequence preferences of a particular kinase. nih.gov

Purify and Study Kinases: The peptide has been used as a substrate to monitor the purification of enzymes like the insulin (B600854) receptor. abbiotec.com

Nuclear Magnetic Resonance (NMR) studies have been conducted on the RR-SRC peptide to determine its structure in solution, revealing that it can interconvert between extended and nascent helical structures. nih.gov This structural information contributes to a deeper understanding of how kinases recognize and bind to their substrates. nih.gov As a reliable and well-characterized tool, RR-SRC has been instrumental in advancing the study of tyrosine kinase function, regulation, and its role in cellular signaling.

Data Tables

Table 1: Properties of this compound This table can be sorted by clicking on the headers.

| Property | Value | Reference |

|---|---|---|

| Alternate Name | Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly | scbt.com |

| Amino Acid Sequence | RRLIEDAEYAARG | rndsystems.com |

| CAS Number | 81156-93-6 | scbt.com |

| Molecular Formula | C₆₄H₁₀₆N₂₂O₂₁ | scbt.com |

| Molecular Weight | 1519.66 g/mol | scbt.com |

| Primary Application | Substrate for measuring tyrosine kinase activity | creative-enzymes.comscbt.com |

| Origin of Sequence | Derived from the phosphorylation site of pp60src | abbiotec.com |

Table 2: Key Concepts in Protein Tyrosine Kinase Signaling This table can be sorted by clicking on the headers.

| Concept | Description | Significance |

|---|---|---|

| Protein Tyrosine Kinase (PTK) | An enzyme that transfers a phosphate group from ATP to a tyrosine residue on a protein substrate. nih.gov | Acts as a molecular switch in cellular signaling, regulating processes like cell growth and differentiation. aatbio.comwikipedia.org |

| Signal Transduction | The process by which a chemical or physical signal is transmitted through a cell as a series of molecular events. wikipedia.org | Essential for cells to respond to their environment and for multicellular organisms to coordinate cellular activities. nih.gov |

| Phosphorylation | The addition of a phosphate group to a molecule, catalyzed by a kinase. wikipedia.org | Modulates protein function and creates binding sites for downstream signaling proteins. nih.gov |

| Substrate Specificity | The ability of a kinase to phosphorylate a limited set of substrates based on the amino acid sequence around the target residue. nih.gov | Ensures the fidelity of signal transmission and prevents unwanted activation of other pathways. biorxiv.org |

| SH2 Domain | A protein domain that specifically binds to phosphorylated tyrosine residues within a particular sequence context. nih.gov | Crucial for the recruitment of signaling proteins to activated receptors and substrates, propagating the signal. nih.govnih.gov |

Properties

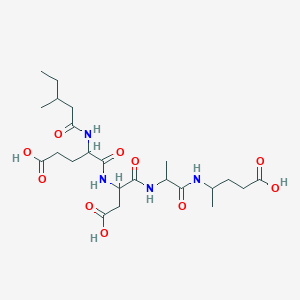

IUPAC Name |

5-[[3-carboxy-1-[[1-(4-carboxybutan-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-(3-methylpentanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N4O10/c1-5-12(2)10-17(28)26-15(7-9-19(31)32)22(36)27-16(11-20(33)34)23(37)25-14(4)21(35)24-13(3)6-8-18(29)30/h12-16H,5-11H2,1-4H3,(H,24,35)(H,25,37)(H,26,28)(H,27,36)(H,29,30)(H,31,32)(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCGKDVQIONNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Regulatory Aspects of Src Family Kinases Governing Substrate Phosphorylation

Conserved Domain Organization of Src Family Tyrosine Kinases in Substrate Recognition

Src family kinases are characterized by a conserved domain architecture that is crucial for both their regulation and their ability to recognize and phosphorylate specific substrates. This organization consists of an N-terminal myristoylated segment, a unique domain, an SH3 domain, an SH2 domain, a catalytic (kinase) domain, and a C-terminal regulatory tail. wikipedia.orgnih.gov The SH3, SH2, and kinase domains form a core module that is central to the kinase's function. tandfonline.com

Src Homology 2 (SH2) Domain Contributions to Phosphotyrosine Recognition and Substrate Targeting

The Src Homology 2 (SH2) domain is a modular protein domain of approximately 100 amino acids that plays a critical role in mediating protein-protein interactions. wikipedia.orgmdpi.com Its primary function is to recognize and bind to specific phosphotyrosine (pY)-containing motifs within substrate proteins. mdpi.comnih.govfrontiersin.org This interaction is fundamental for targeting Src kinases to their appropriate cellular locations and substrates. acs.org

The SH2 domain facilitates substrate targeting by inducing proximity between the kinase and its substrate. mdpi.com Some substrates, such as the EGF and PDGF receptors, possess phosphorylation sites that directly bind the SH2 domain of Src. acs.org This binding event can be a prerequisite for efficient phosphorylation. The structure of the SH2 domain features two distinct pockets: one that binds the phosphotyrosine residue and another that recognizes the amino acid residues C-terminal to the pY, which confers specificity. nih.gov The interaction between the SH2 domain and a phosphotyrosine-containing peptide can significantly enhance the rate of phosphorylation of a nearby tyrosine residue on the same substrate, suggesting a role in processive phosphorylation. researchgate.net

| Property | Description | References |

| Size | Approximately 100 amino acids | wikipedia.orgmdpi.com |

| Primary Function | Binds to phosphotyrosine (pY)-containing motifs | mdpi.comnih.govfrontiersin.org |

| Binding Mechanism | Two-pronged, with one pocket for pY and another for specificity-determining residues | nih.gov |

| Role in Substrate Targeting | Induces proximity between the kinase and substrate | mdpi.com |

Src Homology 3 (SH3) Domain Interactions with Proline-Rich Motifs in Substrate Engagement

The Src Homology 3 (SH3) domain is a small protein module of about 60 amino acids that recognizes and binds to proline-rich sequences, typically containing a core PxxP motif. nih.gov These proline-rich motifs often adopt a left-handed polyproline type II (PPII) helix conformation. cellsignal.comresearchgate.net The SH3 domain plays a significant role in substrate recognition, contributing to the specificity of Src family kinases. acs.orgnih.gov

The interaction between the SH3 domain and proline-rich motifs in substrates helps to properly orient the substrate for phosphorylation by the catalytic domain. nih.gov The binding specificity of different SH3 domains to various proline-rich sequences can vary, allowing for a diverse range of substrate recognition. nih.gov For instance, the Src SH3 domain specifically recognizes a consensus sequence of RPLPXXP. nih.gov This interaction, often in concert with the SH2 domain, ensures that the kinase is precisely targeted to its substrates. acs.org

| Domain Feature | Interacting Motif | Consensus Sequence Example | Role in Substrate Engagement |

| SH3 Domain | Proline-rich motifs (PxxP) | RPLPXXP (for Src SH3) | Orients substrate for phosphorylation |

Catalytic Domain Structure and its Impact on Substrate Phosphorylation Efficiency

The catalytic domain, also known as the SH1 domain, is responsible for the phosphotransferase activity of Src kinases. mdpi.com It is a highly conserved region of about 300 amino acids composed of a smaller N-terminal lobe and a larger C-terminal lobe. wikipedia.orgnih.gov The active site, where ATP and the substrate bind, is located in the cleft between these two lobes. nih.govnih.gov

The conformation of the catalytic domain is a critical determinant of its enzymatic activity. In its active state, the catalytic domain adopts a conformation that facilitates the transfer of the gamma-phosphate from ATP to a tyrosine residue on the substrate. nih.gov The efficiency of substrate phosphorylation is influenced by the precise positioning of the substrate in the active site. nih.gov While some tyrosine kinases bind their substrates along the C-lobe, recent studies suggest that Src may bind substrates in a manner more similar to serine/threonine kinases, with the substrate positioned in the cleft. nih.gov This highlights a potential evolutionary distinction in substrate recognition within the tyrosine kinase family. nih.gov

Allosteric Regulation and Conformational States of Src Kinases Influencing Substrate Accessibility

The activity of Src family kinases is not solely dependent on their individual domains but is also intricately regulated by allosteric mechanisms and conformational changes that affect the accessibility of the catalytic domain to substrates. biorxiv.orgnih.gov In its inactive state, a Src kinase adopts a compact, "closed" conformation. harvard.edu This autoinhibited state is maintained by a series of intramolecular interactions. nih.gov The SH2 domain binds to a phosphorylated tyrosine residue (Tyr527 in c-Src) in the C-terminal tail, and the SH3 domain binds to the linker region between the SH2 and catalytic domains. acs.orgnih.gov These interactions effectively lock the kinase in an inactive conformation, preventing substrate access to the active site. harvard.edu

Activation of Src kinases involves a transition to an "open" and active conformation. This can be triggered by various signals, such as the dephosphorylation of Tyr527 or the binding of the SH2 or SH3 domains to external ligands with higher affinity. nih.gov This displacement of the regulatory domains from their intramolecular inhibitory interactions leads to a conformational change in the kinase domain, making it accessible to substrates. nih.gov Recent research has revealed a pervasive allosteric landscape across the Src kinase domain, with numerous surface pockets capable of influencing its activity, highlighting the complexity of its regulation. biorxiv.orgresearchgate.netbiorxiv.org

| Kinase State | Conformation | Key Intramolecular Interactions | Substrate Accessibility |

| Inactive | Closed/Compact | SH2-pTyr527, SH3-Linker | Low |

| Active | Open | Disrupted intramolecular interactions | High |

Post-Translational Modification-Mediated Regulation of Src Kinase Activity toward Substrates

Post-translational modifications (PTMs) are crucial for the dynamic regulation of Src family kinase activity. nih.govencyclopedia.pub These modifications, including phosphorylation, acetylation, ubiquitylation, and oxidation, can modulate the kinase's conformation, localization, and interaction with other proteins, thereby influencing its ability to phosphorylate substrates. encyclopedia.pubresearchgate.net

Autophosphorylation of Tyrosine 416 and its Role in Activating Substrate Phosphorylation

A key activating PTM in Src family kinases is the autophosphorylation of a conserved tyrosine residue within the activation loop of the kinase domain (Tyr416 in c-Src). nih.govnih.gov Phosphorylation at this site is essential for full kinase activation. nih.govelifesciences.org The introduction of a negatively charged phosphate (B84403) group at Tyr416 induces significant structural rearrangements throughout the kinase. nih.gov

C-terminal Src Kinase (Csk)-Dependent Phosphorylation of Tyrosine 527 and Inhibitory Mechanisms for Substrate Binding

The activity of Src family kinases (SFKs) is meticulously controlled within the cell to ensure proper signal transduction and prevent aberrant signaling that can lead to diseases like cancer. frontiersin.orgnih.gov A primary mechanism for maintaining SFKs in a basal inactive state is through inhibitory phosphorylation at a conserved C-terminal tyrosine residue. This crucial regulatory step is catalyzed by the C-terminal Src Kinase (Csk), a non-receptor tyrosine kinase that functions as the dedicated and indispensable negative regulator of SFKs. nih.govijbs.com

Csk exhibits remarkable substrate specificity, almost exclusively targeting the C-terminal regulatory tyrosine of SFK members, which corresponds to Tyrosine 527 (Tyr-527) in the proto-oncogene c-Src. nih.govnih.gov The discovery of Csk identified the key enzyme responsible for this inhibitory phosphorylation, a process vital for controlling cell growth, differentiation, and other cellular events. nih.govwikipedia.org Unlike most tyrosine kinases which can be promiscuous, Csk's high degree of specificity is not merely due to the recognition of the amino acid sequence surrounding the target tyrosine. Instead, it relies on a direct protein-protein interaction between the kinase domains of Csk and its SFK substrate. This interaction correctly positions the C-terminal tail of the SFK into the Csk active site for efficient phosphorylation. nih.gov

The phosphorylation of Tyr-527 by Csk initiates a cascade of intramolecular events that lock the SFK into a catalytically repressed conformation. nih.gov The newly phosphorylated residue (pTyr-527) creates a high-affinity binding site for the kinase's own Src Homology 2 (SH2) domain. nih.govnih.gov This results in the SH2 domain binding to the C-terminal tail, a critical interaction that stabilizes the inactive state. nih.govwikipedia.org

This primary intramolecular interaction is further secured by a secondary engagement: the SH3 domain binds to the polyproline type II helix within the linker region connecting the SH2 and kinase domains. nih.govnih.gov The synergy between the pTyr-527/SH2 and the SH2-kinase linker/SH3 interactions clamps the SFK into a "closed," autoinhibited conformation. nih.gov This structural arrangement profoundly impacts the catalytic domain, distorting the active site and preventing the necessary alignment of catalytic residues for phosphoryl transfer. nih.gov

The inhibitory mechanisms resulting from this closed conformation are twofold:

Steric Hindrance: The compact structure physically blocks the substrate-binding site, preventing protein substrates from accessing the catalytic cleft. nih.govnih.gov The N-terminal lobe of the kinase domain is displaced, and the activation loop, which is central to substrate binding and catalysis, is stabilized in an inactive state. nih.gov

Prevention of Activation Loop Autophosphorylation: The constrained conformation prevents the intermolecular autophosphorylation of a key tyrosine residue within the activation loop (Tyr-416 in c-Src). Phosphorylation at this site is a hallmark of a fully active kinase, as it stabilizes the activation loop in a conformation competent for catalysis. nih.govnih.gov By locking the kinase in an inactive state, Csk-mediated phosphorylation of Tyr-527 effectively prevents this activating autophosphorylation. nih.gov

Kinetic studies have revealed that the catalytic cycle of Csk involves rapid phosphorylation of Src and the subsequent release of the phosphorylated product. nih.govuri.edu Interestingly, the rate-limiting step in this regulatory cycle is not the chemical transfer of the phosphate group itself but rather a slow conformational change within Csk that occurs prior to catalysis. nih.govresearchgate.net

The table below summarizes the key components involved in this regulatory mechanism.

| Molecule | Key Domain(s) / Residue(s) | Function in Regulation |

| C-terminal Src Kinase (Csk) | Kinase Domain | Catalyzes the phosphorylation of the SFK C-terminal tyrosine. |

| SH2 & SH3 Domains | Involved in localization and interaction with scaffold proteins. nih.gov | |

| c-Src (SFK example) | Kinase Domain | The catalytic core whose activity is regulated. |

| SH2 Domain | Binds intramolecularly to the phosphorylated C-terminal tail (pTyr-527). nih.gov | |

| SH3 Domain | Binds intramolecularly to the SH2-kinase linker, stabilizing the inactive state. nih.gov | |

| Tyrosine 527 (Tyr-527) | The site of inhibitory phosphorylation by Csk. nih.gov | |

| Tyrosine 416 (Tyr-416) | The activation loop residue; autophosphorylation is blocked in the Csk-inhibited state. nih.gov |

Mechanisms of Substrate Recognition and Specificity of Src Family Tyrosine Kinases

Intrinsic Peptide Sequence Preferences and Substrate Recognition by Src Kinase Catalytic Domains

The catalytic domain of a protein kinase is the core functional unit responsible for transferring a phosphate (B84403) group from ATP to a substrate. While localization plays a significant role, the catalytic domains of tyrosine kinases themselves exhibit inherent preferences for specific amino acid sequences surrounding the target tyrosine residue. elifesciences.org These preferences contribute a foundational layer of specificity to substrate recognition.

Studies using peptide libraries have been instrumental in defining the optimal phosphorylation motif for the Src kinase catalytic domain. While a universal consensus sequence is not absolute, a preferred motif has been identified. This motif generally includes acidic residues N-terminal to the target tyrosine and a large hydrophobic residue at the +3 position (three residues C-terminal to the tyrosine).

Recent biophysical investigations using nuclear magnetic resonance (NMR) and molecular dynamics have provided novel insights, suggesting that Src kinase may bind substrates in a manner different from other studied tyrosine kinase families. nih.govpurdue.edu These studies propose that Src can bind substrate peptides in an orientation where residues C-terminal to the phosphoacceptor tyrosine are positioned similarly to how serine/threonine kinases bind their substrates. nih.gov This finding challenges the traditional view of a strict evolutionary divide in substrate recognition between tyrosine and serine/threonine kinases, suggesting a possible divergence within the tyrosine kinase group itself. nih.gov

| Position Relative to Tyrosine (Y) | Preferred Amino Acid Characteristics | Example from RR-SRC (RRLIEDAEYAARG) |

|---|---|---|

| -3 to -1 | Acidic residues (e.g., Glutamic Acid, Aspartic Acid) | Glu (-3), Asp (-2), Ala (-1) |

| Y (0) | Target Tyrosine | Tyr (Y) |

| +1 | Small, neutral residues (e.g., Alanine) | Ala (+1) |

| +3 | Large, hydrophobic residues (e.g., Isoleucine) | Arg (+3) - Note: RR-SRC is a generic substrate and may not perfectly match the optimal motif. |

The Role of Non-Catalytic SH2 and SH3 Domains in Directing Substrate Specificity

Beyond the intrinsic preferences of the catalytic domain, the non-catalytic Src Homology 2 (SH2) and Src Homology 3 (SH3) domains are paramount in dictating substrate specificity. nih.govsigmaaldrich.com These modular domains function by localizing the kinase to specific subcellular compartments and tethering it to potential substrates, thereby dramatically increasing the local concentration of the enzyme and substrate and promoting efficient phosphorylation. elifesciences.orgnih.gov

The SH2 domain , a module of approximately 100 amino acids, specifically recognizes and binds to motifs containing a phosphorylated tyrosine (pY) residue. cellsignal.comnih.govwikipedia.org The binding is characterized by a "two-pronged plug" interaction: a conserved, deep pocket on the SH2 domain accommodates the phosphotyrosine, while a more variable adjacent pocket interacts with the 3-6 amino acid residues C-terminal to the pY, conferring specificity. nih.govfrontiersin.org For the Src SH2 domain, the preferred binding motif is pY-E-E-I (phosphoTyrosine-Glutamic acid-Glutamic acid-Isoleucine). nih.gov This interaction is not only crucial for substrate targeting but also for regulating the kinase's own activity. In its inactive state, the Src SH2 domain binds to a phosphorylated tyrosine (Tyr527) in its own C-terminal tail, maintaining a closed, inhibited conformation. sigmaaldrich.comnih.govlsuhsc.edu Disruption of this intramolecular interaction by a competing, high-affinity pY-containing ligand can lead to kinase activation. nih.govsigmaaldrich.com

The SH3 domain is a smaller module that recognizes and binds to proline-rich sequences, typically containing a core P-X-X-P (Proline-any amino acid-any amino acid-Proline) motif. nih.govcellsignal.com These proline-rich motifs form a left-handed polyproline type II helix that docks onto a hydrophobic surface on the SH3 domain. cellsignal.com Specificity in SH3 domain interactions is often achieved through residues flanking the core PXXP motif. For the Src SH3 domain, a consensus binding sequence of R-P-L-P-X-X-P has been identified, where the N-terminal arginine plays a significant role in the specific interaction. nih.govpnas.org The interaction between the SH3 domain and a proline-rich motif in a substrate protein brings the kinase into close proximity, facilitating phosphorylation by the catalytic domain. nih.govnih.gov

| Domain | Binding Motif | Function in Specificity | Regulatory Role |

|---|---|---|---|

| SH2 (Src Homology 2) | Phosphotyrosine-containing sequences (e.g., pYEEI) | Targets kinase to phosphorylated proteins, localizing it to specific signaling complexes. | Mediates intramolecular inhibition by binding to C-terminal pTyr527. |

| SH3 (Src Homology 3) | Proline-rich sequences (e.g., RPLPXXP) | Tethers kinase to substrates and scaffolding proteins containing the appropriate motif. | Contributes to maintaining the inactive conformation through an intramolecular interaction. |

Comparative Analysis of Substrate Binding Modes Among Different Tyrosine Kinase Families, Highlighting Src Distinctions

The tyrosine kinase superfamily is broadly divided into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs), to which the Src family belongs. sinobiological.com While all tyrosine kinases phosphorylate tyrosine residues, their mechanisms of substrate recognition can vary significantly, contributing to the specificity of the signaling pathways they regulate.

Receptor Tyrosine Kinases (RTKs) , such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin (B600854) Receptor, are transmembrane proteins. wikipedia.org Their activation is initiated by ligand binding to the extracellular domain, which causes receptor dimerization and autophosphorylation of multiple tyrosine residues in the intracellular domain. These newly created phosphotyrosine sites then serve as docking sites for the SH2 domains of various downstream signaling proteins, including Src itself. wikipedia.org Thus, for RTKs, substrate recognition is heavily dependent on the creation of these specific, localized phosphotyrosine docking sites on the receptor itself.

Other Non-Receptor Tyrosine Kinase (NRTK) Families , such as the Abl and JAK families, also rely on a combination of catalytic domain preference and modular interaction domains. The Abl kinase, for instance, also has SH2 and SH3 domains, but their binding specificities and roles in substrate selection can differ from those in Src. nih.govpnas.org The JAK (Janus kinase) family kinases associate with cytokine receptors and are activated upon cytokine binding, subsequently phosphorylating the receptor and STAT (Signal Transducer and Activator of Transcription) proteins that dock onto the phosphorylated receptor. wikipedia.org

A key distinction highlighted by recent research is the potential for Src kinases to utilize a substrate binding mode that diverges from other well-characterized tyrosine kinases (like IRK, FGFR2, EGFR) and resembles that of serine/threonine kinases. nih.gov Structural studies have traditionally shown tyrosine kinases binding their peptide substrates along the C-lobe of the catalytic domain. In contrast, serine/threonine kinases typically bind substrates in the cleft between the N- and C-lobes. nih.gov The finding that Src may use this cleft-binding orientation for residues C-terminal to the target tyrosine suggests that substrate recognition mechanisms are more varied within the tyrosine kinase group than previously appreciated. nih.govscilit.com This distinction likely contributes to the unique substrate profile of Src family members and their specialized roles in cellular signaling.

| Kinase Family | Primary Recognition Mechanism | Key Interaction Domains | Distinguishing Features |

|---|---|---|---|

| Src Family (NRTK) | Combination of catalytic domain preference and localization via SH2/SH3 domains. | SH2, SH3 | Potential for an alternative, Ser/Thr-like substrate binding mode. nih.gov Regulated by intramolecular SH2/SH3 interactions. |

| Receptor Tyrosine Kinases (e.g., EGFR) | Ligand-induced dimerization and autophosphorylation creates docking sites for SH2-containing substrates. | Kinase Domain, SH2 (in substrates) | Substrate recognition is initiated at the cell membrane and is dependent on receptor activation. |

| JAK Family (NRTK) | Association with cytokine receptors; phosphorylation of receptor creates docking sites for STATs. | FERM, SH2-like | Tightly coupled to cytokine receptor signaling pathways. |

| Abl Kinase (NRTK) | Combination of catalytic domain preference and SH2/SH3 domain interactions. | SH2, SH3 | SH2/SH3 domains have distinct binding specificities compared to Src, leading to different substrate sets. |

Methodologies for the Identification and Characterization of Protein Tyrosine Kinase Substrates

Biochemical and Biophysical Approaches for Analyzing RR-SRC Phosphorylation

Direct analysis of the phosphorylation of a specific substrate like RR-SRC by a tyrosine kinase provides quantitative data on enzyme activity. Biochemical and biophysical methods are foundational for this purpose, allowing for precise measurement under controlled in vitro conditions.

Spectrophotometric and Luminescence-Based Assays for Quantifying Kinase Activity Utilizing RR-SRC

Quantifying the rate of RR-SRC phosphorylation is essential for characterizing kinase activity. Spectrophotometric and luminescence-based assays are two common high-throughput methods used for this purpose.

Spectrophotometric Assays: A widely used continuous spectrophotometric method is the enzyme-coupled assay. nih.govbio-protocol.orgresearchgate.net This assay links the production of ADP, a product of the kinase reaction, to the oxidation of NADH. The reaction sequence is as follows:

Src Kinase Reaction: Src + RR-SRC + ATP → Phospho-RR-SRC + ADP

Coupling Reaction 1: ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate (catalyzed by Pyruvate Kinase)

Coupling Reaction 2: Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)

The rate of the reaction is monitored by the decrease in absorbance of NADH at a wavelength of 340 nm. nih.govresearchgate.net This method provides a real-time measurement of kinase activity.

Luminescence-Based Assays: These assays offer very high sensitivity and are well-suited for high-throughput screening. A prominent example is the ADP-Glo™ Kinase Assay. This method quantifies the amount of ADP produced in the kinase reaction in a two-step process. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP generated into ATP, which then serves as a substrate for luciferase, producing light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.

| Feature | Spectrophotometric Coupled Assay | Luminescence-Based Assay (e.g., ADP-Glo™) |

|---|---|---|

| Principle | Measures ADP production indirectly by coupling it to NADH oxidation | Measures ADP production by converting it to a luminescent signal via ATP and luciferase |

| Detection | Change in UV absorbance at 340 nm | Light output (luminescence) |

| Readout | Continuous (real-time) | Endpoint (glow-type) |

| Sensitivity | Moderate | High to Very High |

| Throughput | Moderate to High | High |

| Interference | Potential for interference from compounds that absorb at 340 nm | Less prone to colorimetric or fluorescent interference |

Kinetic Parameter Determination (Kₘ, k꜀ₐₜ) of RR-SRC with Specific Tyrosine Kinases

Determining the kinetic parameters of an enzyme for its substrates is crucial for understanding its catalytic efficiency and specificity. The Michaelis-Menten model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vₘₐₓ), and the Michaelis constant (Kₘ).

Kₘ (Michaelis Constant): Represents the concentration of the substrate (either RR-SRC or ATP) at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity to the enzyme.

k꜀ₐₜ (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

k꜀ₐₜ/Kₘ (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product, accounting for both binding and catalysis.

These parameters are determined by measuring the initial reaction rate at various concentrations of one substrate (e.g., RR-SRC) while keeping the concentration of the other substrate (ATP) constant and saturating. The data are then fitted to the Michaelis-Menten equation, often using a linearized plot such as a Lineweaver-Burk plot, to calculate Kₘ and Vₘₐₓ. ucsf.edu The catalytic constant, k꜀ₐₜ, is then calculated from Vₘₐₓ and the enzyme concentration. While specific kinetic data for the RR-SRC peptide are proprietary, typical Kₘ values for Src kinase with optimal peptide substrates are in the micromolar range. nih.gov

| Kinase | Substrate | Parameter | Value | Reference |

|---|---|---|---|---|

| Wild-Type v-Src | ATP | k꜀ₐₜ/Kₘ | 1.6 x 10⁵ min⁻¹ M⁻¹ | ucsf.edu |

| Wild-Type SrcCD | Peptide (AEEEIYGEFEA) | Kₘ | 494 µM | nih.gov |

| c-Src | Optimal Peptide 1 | Relative Rate | High | nih.gov |

| Lck | Optimal Peptide 1 | Relative Rate | Low | nih.gov |

Advanced Techniques for Novel Physiological Substrate Discovery

While synthetic substrates like RR-SRC are excellent for assaying known kinase activity, identifying the vast array of endogenous substrates is critical for understanding the biological roles of kinases like Src. Advanced techniques have been developed for high-throughput discovery of these physiological targets.

High-Throughput Screening of Peptide and Protein Libraries for Tyrosine Phosphorylation Sites

To explore a kinase's substrate specificity beyond a single sequence, large libraries of peptides can be screened. acs.orgsigmaaldrich.comsigmaaldrich.com These libraries can be composed of thousands of unique peptide sequences, which are tested for their ability to be phosphorylated by the kinase of interest.

Methods for screening include:

Peptide Microarrays: Peptides are synthesized and immobilized on a solid surface, such as a glass slide. The array is then incubated with the kinase and a labeled ATP analog (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The amount of phosphorylation on each peptide spot is quantified, revealing preferred substrate sequences. acs.orgelsevierpure.compurdue.edu

One-Bead-One-Compound (OBOC) Libraries: Each bead in a large resin pool has a unique peptide sequence attached. The entire library is treated with the kinase and a modified ATP analog, such as ATPγS, which transfers a thiophosphate group. Beads carrying highly phosphorylated substrates are then identified and their peptide sequence is determined, often by mass spectrometry. acs.org

ELISA-Based Screening: Peptides are synthesized in multi-well plates and screened using an ELISA-based method with anti-phosphotyrosine antibodies to detect phosphorylation. sigmaaldrich.comsigmaaldrich.com

These screening approaches provide a comprehensive profile of the amino acid sequences preferred by a specific kinase, which can then be used to predict novel endogenous protein substrates by searching the proteome for matching motifs. sigmaaldrich.com

Genomic and Proteomic Approaches for Identifying Endogenous Src Substrates

The most direct way to find physiologically relevant substrates is to identify proteins that are phosphorylated by a specific kinase within the cellular environment. Modern proteomics, particularly mass spectrometry (MS), is the primary tool for this purpose. acs.orgnih.gov

A common strategy is stable isotope labeling with amino acids in cell culture (SILAC). acs.orgnih.gov In this approach, two populations of cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). One cell population is treated with a specific Src kinase inhibitor or has Src genetically knocked out, while the other serves as a control. The cells are then stimulated to activate signaling pathways. After cell lysis, the proteomes are mixed, and phosphotyrosine-containing peptides are enriched using specific antibodies. These peptides are then analyzed by tandem mass spectrometry (LC-MS/MS).

Direct substrates of Src will show a high ratio of light-to-heavy signal (or vice-versa), indicating that their phosphorylation status is dependent on Src activity. This powerful, unbiased approach can identify hundreds of potential substrates in a single experiment. nih.gov

Engineered Kinase-ATP Analog Systems for Specific Substrate Labeling in Complex Cellular Environments

A major challenge in cellular studies is distinguishing direct substrates of a kinase from indirect, downstream targets in a signaling cascade. To address this, a chemical genetics approach using "analog-sensitive" kinases has been developed. ucsf.eduucsf.edunih.govresearchgate.net

This strategy involves engineering the kinase of interest, such as Src, by mutating a single, large amino acid residue in the ATP-binding pocket to a smaller one (e.g., isoleucine to glycine). ucsf.edu This mutation creates a "hole" in the active site that does not exist in any wild-type kinase. The engineered kinase, often called an "as-kinase," can now uniquely accept a bulky, synthetic ATP analog (e.g., N⁶-(benzyl)ATP) that is sterically hindered from binding to any other kinase in the cell. ucsf.edunih.gov

By supplying a radiolabeled or chemically tagged version of this bulky ATP analog to cells or cell lysates expressing the engineered Src kinase, only the direct substrates of that specific kinase will become labeled. nih.govnih.gov This elegant method allows for the unambiguous identification of direct phosphorylation targets in a complex biological milieu, effectively isolating one kinase's activity from the hundreds of others present. ucsf.edu

Structural Biology Techniques Applied to Kinase-Substrate Interactions

The elucidation of the three-dimensional structures of protein kinases and their substrates is paramount to understanding the molecular basis of signal transduction. Structural biology provides a powerful lens through which the dynamic interactions between kinases and their substrates can be observed at an atomic level. These insights are crucial for deciphering the mechanisms of substrate recognition, catalysis, and the development of targeted therapeutics. Among the array of techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling have emerged as indispensable tools for characterizing the transient and dynamic nature of kinase-substrate complexes, such as those involving the model substrate RR-SRC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Delineating Substrate Binding Poses

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of biomolecules in solution, closely mimicking the physiological environment. In the context of kinase-substrate interactions, NMR is particularly adept at defining the conformation of flexible substrates like the RR-SRC peptide when bound to a kinase.

The RR-SRC peptide is a synthetic 13-residue peptide that serves as a substrate for many tyrosine protein kinases. researchgate.net Its structure and conformation have been a subject of NMR studies to understand how it is recognized and phosphorylated. Through the use of two-dimensional NMR techniques, complete assignment of the proton and carbon-13 resonances of the RR-SRC peptide has been achieved. researchgate.net

One of the key NMR parameters for structural elucidation is the Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of nuclear spins and provides distance constraints between protons that are close in space (typically less than 5 Å). researchgate.netwikipedia.org Observations of NOEs within the RR-SRC peptide have revealed that in an aqueous solution, the peptide does not adopt a single, rigid structure. Instead, it appears to exist in a dynamic equilibrium, interconverting between an extended conformation and a nascent helical structure. researchgate.net This conformational flexibility is a critical aspect of its function as a substrate, potentially allowing it to adapt to the active site of various kinases.

The table below summarizes key findings from NMR studies on the RR-SRC peptide.

| NMR Parameter | Observation | Implication |

| 1H and 13C Chemical Shifts | Complete resonance assignment achieved. | Foundational for further structural and dynamic analysis. |

| Nuclear Overhauser Enhancements (NOEs) | Presence of short- and medium-range NOEs. | Indicates the peptide samples both extended and helical conformations. |

| Chemical Shift Index (CSI) | Analysis of α-proton and α-carbon chemical shifts. | Supports the conclusion of interconversion between different secondary structures. researchgate.net |

These NMR-derived insights into the conformational preferences of the unbound RR-SRC peptide provide a crucial baseline for understanding the structural changes that occur upon binding to a protein tyrosine kinase.

Computational Modeling and Molecular Dynamics Simulations of Kinase-Substrate Complexes

Computational modeling and molecular dynamics (MD) simulations complement experimental techniques like NMR by providing a dynamic, four-dimensional view of kinase-substrate interactions. These methods allow for the exploration of the conformational landscape of the kinase-substrate complex, the identification of key intermolecular interactions, and the calculation of binding free energies.

MD simulations of kinase systems, such as the Src kinase, often employ well-established force fields like AMBER and CHARMM to describe the potential energy of the system. nih.govuniroma1.it These simulations can be run for extensive periods, from nanoseconds to microseconds, to capture the dynamic behavior of the protein and its substrate. uniroma1.itnih.gov

In a typical MD simulation of a kinase-substrate complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. uniroma1.it The simulation then numerically solves Newton's equations of motion for every atom in the system, providing a trajectory of atomic positions and velocities over time. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the substrate and key kinase residues can be monitored to assess the stability of the binding pose over the simulation time. nih.gov

Key Interactions: Hydrogen bonds, salt bridges, and hydrophobic interactions between the kinase and the substrate can be identified and their persistence quantified.

Conformational Changes: MD simulations can capture conformational changes in both the kinase and the substrate upon binding, which may be crucial for catalytic activity.

The following table outlines typical parameters used in molecular dynamics simulations of protein kinase systems.

| Simulation Parameter | Typical Values/Choices | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |

| Simulation Time | 50 ns - 1 µs | Length of the simulation to sample conformational space. |

| Ensemble | NVT (canonical), NPT (isothermal-isobaric) | Controls thermodynamic variables like temperature and pressure. |

| Integration Timestep | 2 fs | The time interval for calculating forces and updating positions. |

| Long-range Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic interactions. uniroma1.it |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Principal Component Analysis (PCA) | Quantifies the dynamic behavior and interactions within the complex. |

While specific MD simulation data for the RR-SRC peptide bound to a kinase is not extensively detailed in publicly available literature, the established methodologies for simulating similar kinase-peptide complexes provide a robust framework for such investigations. These computational approaches are invaluable for generating and testing hypotheses about the determinants of substrate specificity and the mechanism of phosphoryl transfer.

Functional Implications of Src Mediated Substrate Phosphorylation in Cellular Processes

Src Family Kinases in Cytoskeletal Organization and Cell Motility Through Substrate Phosphorylation

Src family kinases are central regulators of the actin cytoskeleton, and their activity is intrinsically linked to cell motility. molbiolcell.org This regulation is achieved through the phosphorylation of key substrates that directly or indirectly influence the assembly, disassembly, and reorganization of actin filaments. One of the primary roles of Src is in the formation and turnover of specialized adhesion structures called podosomes and invadopodia, which are critical for cell migration and invasion. molbiolcell.org

Several key substrates of Src are localized to these structures and are involved in cytoskeletal dynamics. These include:

Cortactin: A protein that promotes the polymerization and branching of actin filaments by activating the Arp2/3 complex. Src-mediated phosphorylation of cortactin enhances its activity, leading to increased actin assembly at the cell periphery, which is a prerequisite for cell movement. aacrjournals.org

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a major substrate of Src. The phosphorylation of FAK by Src creates docking sites for other signaling molecules, leading to the activation of pathways that control cell migration. nih.govnih.gov The Src-FAK complex is crucial for the turnover of focal adhesions, which is necessary for cell movement. nih.govnih.gov

Crk-associated substrate (CAS; p130Cas): An adaptor protein that becomes hyperphosphorylated by Src in response to various stimuli. aacrjournals.org Phosphorylated CAS recruits other proteins, such as Crk, which in turn activate signaling pathways that promote cell motility and invasion. aacrjournals.org Studies have shown that the tyrosine phosphorylation of CAS is critical for the invasive properties of Src-transformed cells. aacrjournals.org

The coordinated phosphorylation of these and other substrates by Src allows for the dynamic remodeling of the actin cytoskeleton, which is essential for cell migration, invasion, and other motile processes. molbiolcell.org

| Substrate | Function in Cytoskeletal Organization and Motility | Reference |

| Cortactin | Promotes actin polymerization and branching. | aacrjournals.org |

| FAK | Regulates focal adhesion turnover and cell migration. | nih.govnih.gov |

| CAS | Acts as a docking protein to promote cell motility and invasion. | aacrjournals.org |

Involvement of Src Kinases in Cell Adhesion and Extracellular Matrix Signaling via Specific Substrates

Src family kinases play a critical role in mediating signals from the extracellular matrix (ECM) through integrin receptors. biologists.com This process, known as outside-in signaling, is fundamental for cell adhesion, spreading, and survival. Upon integrin engagement with the ECM, Src is recruited to focal adhesions, which are large, dynamic protein complexes that link the actin cytoskeleton to the ECM. nih.govembopress.org

Within focal adhesions, Src phosphorylates a multitude of substrates, thereby initiating downstream signaling cascades. Key substrates in this context include:

Paxillin (B1203293): A scaffold protein that is a prominent substrate of Src in focal adhesions. aacrjournals.orgresearchgate.net Phosphorylation of paxillin by Src creates binding sites for other signaling and structural proteins, thereby regulating the assembly and disassembly of focal adhesions. researchgate.net

Tensin: A focal adhesion protein that links integrins to the actin cytoskeleton. nih.gov Src-mediated phosphorylation of tensin can modulate its function and contribute to the regulation of cell adhesion. nih.gov

FAK: As mentioned earlier, FAK is a critical substrate of Src in focal adhesions. The interplay between Src and FAK is central to integrin-mediated signaling, and the phosphorylation of FAK by Src is a key event in the regulation of cell adhesion and migration. nih.govembopress.org

The phosphorylation of these substrates by Src is essential for the dynamic nature of focal adhesions, allowing cells to adhere, detach, and move in response to cues from the ECM. biologists.comnih.gov

| Substrate | Function in Cell Adhesion and ECM Signaling | Reference |

| Paxillin | Scaffolding protein regulating focal adhesion dynamics. | aacrjournals.orgresearchgate.net |

| Tensin | Links integrins to the actin cytoskeleton. | nih.gov |

| FAK | Central mediator of integrin signaling and focal adhesion turnover. | nih.govembopress.org |

Regulation of Cellular Responses to Stress Stimuli and Environmental Cues through Src-Substrate Networks

Src kinases are involved in cellular responses to a variety of stress stimuli, including oxidative stress and endoplasmic reticulum (ER) stress. nih.govmdpi.com In response to these stresses, Src can be activated, leading to the phosphorylation of specific substrates that mediate adaptive or pathological responses.

Under conditions of oxidative stress, Src can be activated by reactive oxygen species (ROS). mdpi.com Activated Src can then phosphorylate downstream targets that are involved in cell survival or apoptosis. For instance, Src can activate the ERK1/2 signaling pathway, which can have pro-apoptotic effects. mdpi.com Conversely, Src signaling can also contribute to antioxidant responses. researchgate.net

In the context of ER stress, Src has been shown to be activated and to play a role in the unfolded protein response (UPR). nih.gov For example, Src can be recruited to the ER stress sensor IRE1α and mediate downstream signaling events. nih.gov One consequence of this is the relocalization of ER chaperones to the cell surface, which can have diverse effects on cell signaling and survival. nih.gov

The network of Src substrates involved in stress responses is complex and context-dependent, but it is clear that Src plays a significant role in integrating signals from environmental cues and initiating appropriate cellular responses. elte.hu

Interplay of Src Kinases with Receptor Tyrosine Kinases (RTKs) and Other Non-Receptor Tyrosine Kinases in Downstream Signaling Cascades

Src family kinases engage in extensive crosstalk with both receptor tyrosine kinases (RTKs) and other non-receptor tyrosine kinases to regulate a wide array of downstream signaling pathways. nih.govmdpi.com This interplay is crucial for amplifying and diversifying signals originating from the cell surface.

Src is often activated downstream of RTKs, such as the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). wikipedia.orgnih.gov Upon ligand binding and activation, RTKs can recruit and activate Src. wikipedia.org Activated Src can then phosphorylate the RTK itself or other downstream substrates, leading to the activation of pathways such as the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation. mdpi.comyoutube.com

Src also collaborates with other non-receptor tyrosine kinases, most notably FAK. nih.govimrpress.com As previously discussed, the Src-FAK signaling complex is a central hub for integrin-mediated signaling. nih.govimrpress.com Src and FAK mutually regulate each other's activity, and their coordinated action is essential for the phosphorylation of numerous downstream substrates that control cell adhesion, migration, and survival. nih.govimrpress.com

Furthermore, Src can interact with and phosphorylate substrates of other signaling pathways, such as the Hippo/YAP pathway, thereby influencing organ size control and tumorigenesis. mdpi.com This extensive crosstalk positions Src as a critical node in the cellular signaling network, integrating inputs from various sources to control fundamental cellular processes. researchgate.net

Rr Src, Protein Tyrosine Kinase Substrate, in Mechanistic Research and Assay Development

RR-SRC as a Standard Substrate for In Vitro Tyrosine Kinase Activity Assays

RR-SRC is widely employed as a standard substrate to measure the enzymatic activity of protein tyrosine kinases in vitro. rsc.org Its utility stems from its consistent performance and the array of available methods to detect its phosphorylation. A common approach involves a radioactive assay where the kinase transfers a radiolabeled phosphate (B84403) group from [γ-32P]ATP or [γ-33P]ATP to the tyrosine residue of the RR-SRC peptide.

The basic steps of a typical in vitro kinase assay using RR-SRC are as follows:

Reaction Setup: The kinase, RR-SRC peptide, and a buffered solution containing divalent cations (typically Mg2+ or Mn2+) are combined in a reaction vessel.

Initiation: The reaction is initiated by the addition of radiolabeled ATP.

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

Termination: The reaction is stopped, often by the addition of an acid like trichloroacetic acid, which precipitates the proteins and larger peptides.

Separation and Detection: The phosphorylated RR-SRC peptide is separated from the unreacted radiolabeled ATP, commonly by spotting the mixture onto phosphocellulose paper, which binds the peptide. After washing to remove excess ATP, the radioactivity incorporated into the peptide is quantified using a scintillation counter.

The measured radioactivity is directly proportional to the kinase activity. This method, while sensitive, has been increasingly supplemented by non-radioactive techniques. These alternative assays often utilize modified RR-SRC peptides and include methods such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and enzyme-linked immunosorbent assays (ELISA), which offer higher throughput and reduced hazardous waste. nih.govsemanticscholar.orgresearchgate.net For instance, the ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity. promega.com

Utility of RR-SRC in Characterizing Tyrosine Kinase Specificity and Inhibitor Potency

The standardized nature of RR-SRC makes it an excellent tool for comparative studies of kinase specificity and for determining the potency of kinase inhibitors. By using a consistent substrate, researchers can attribute differences in phosphorylation rates to the intrinsic properties of the kinases being studied or the efficacy of inhibitory compounds.

Characterizing Tyrosine Kinase Specificity:

Different tyrosine kinases exhibit distinct substrate preferences. While RR-SRC is a substrate for multiple kinases, the efficiency of its phosphorylation can vary significantly among them. For example, studies comparing the activity of closely related Src-family kinases, such as c-Src and Lck, have utilized panels of synthetic peptides to reveal subtle differences in their substrate specificities. elifesciences.org By measuring the kinetic parameters (Km and kcat) of RR-SRC phosphorylation by various kinases, researchers can quantitatively assess their relative substrate preferences. This information is crucial for understanding the biological roles of different kinases and for designing selective inhibitors.

Determining Inhibitor Potency:

A primary application of RR-SRC in drug discovery is the determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50). In these assays, the kinase reaction is performed in the presence of varying concentrations of a potential inhibitor. The amount of phosphorylated RR-SRC is then measured and plotted against the inhibitor concentration. The IC50 value, the concentration at which the inhibitor reduces kinase activity by 50%, is a key metric for evaluating the potency of a compound.

The following interactive table provides examples of IC50 values for various tyrosine kinase inhibitors against Src kinase, often determined using assays with peptide substrates like RR-SRC.

| Inhibitor | Target Kinase(s) | Reported IC50 for Src (nM) |

|---|---|---|

| eCF506 | Src | < 0.5 |

| Dasatinib | BCR-ABL, Src family | Not specified in provided text |

| PP-121 | PDGFR, Hck, mTOR, VEGFR2, Src, Abl | 14 |

| A-419259 | Src family (Src, Lck, Lyn) | 9 |

| Src Inhibitor 1 | Src, Lck, Csk, Yes | 44 |

Note: IC50 values can vary between studies depending on the specific assay conditions, such as ATP and substrate concentrations. rsc.org

Future Directions in the Application of RR-SRC and Engineered Substrates for Advanced Kinase Research

The foundational role of RR-SRC has paved the way for the development of more sophisticated tools for kinase research. The future lies in the creation of engineered substrates with enhanced properties for specific applications.

FRET-Based Biosensors: One exciting direction is the incorporation of RR-SRC and its analogs into Förster Resonance Energy Transfer (FRET)-based biosensors. nih.govmdpi.com These biosensors can be expressed in living cells to monitor kinase activity in real-time and with high spatiotemporal resolution. nih.gov A typical design involves flanking the kinase substrate peptide with two fluorescent proteins, such as CFP and YFP. Phosphorylation of the peptide induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET signal. nih.gov This technology allows for the dynamic visualization of kinase signaling cascades within their native cellular environment.

Engineered Substrates for Improved Selectivity: While RR-SRC is a broad-spectrum substrate, there is a growing interest in developing highly selective peptide substrates for individual kinases. umn.edu By systematically modifying the amino acids surrounding the target tyrosine in the RR-SRC sequence, researchers can fine-tune the peptide's affinity for specific kinases. nih.gov These engineered substrates can lead to more specific and sensitive assays, enabling the precise measurement of a single kinase's activity even in complex biological mixtures. This approach is critical for dissecting the roles of individual kinases in intricate signaling networks and for developing next-generation inhibitors that target the substrate-binding site, which may offer greater selectivity than traditional ATP-competitive inhibitors. rsc.org

Substrate-Based Inhibitors: The knowledge gained from studying kinase-substrate interactions with peptides like RR-SRC is being leveraged to design novel classes of inhibitors that target the substrate-binding site. nih.govrsc.org Unlike the majority of current kinase inhibitors that compete with ATP, substrate-based inhibitors offer the potential for greater selectivity and may be effective against drug-resistant kinase mutants. rsc.org The development of peptide and peptidomimetic inhibitors derived from optimal substrate sequences represents a promising frontier in kinase-targeted drug discovery. nih.gov

Q & A

Q. How is RR-SRC utilized in kinase activity assays, and what methodological considerations are critical for reproducibility?

RR-SRC (sequence: RRLIEDAEYAARG) is a synthetic peptide substrate derived from the phosphorylation site of pp60(Src), a tyrosine kinase encoded by the Rous sarcoma virus . In kinase assays, RR-SRC serves as a phosphorylation target to measure enzymatic activity. Key methodological steps include:

- Substrate Preparation : Dissolve RR-SRC in appropriate buffers (e.g., Tris-HCl, pH 7.4) and verify solubility. Store aliquots at -20°C to prevent degradation .

- Controls : Include positive controls (e.g., active Src kinase) and negative controls (e.g., kinase inhibitors like PP2) to validate assay specificity .

- Detection : Use radiometric (³²P-ATP) or fluorescence-based methods to quantify phosphorylation. Ensure linearity of signal within the reaction timeframe .

Q. What are the structural and biochemical properties of RR-SRC that make it suitable for tyrosine kinase studies?

RR-SRC has a molecular weight of 1519.7 Da (C₆₄H₁₀₆N₂₂O₂₁) and ≥95% purity, confirmed via HPLC and NMR . Its sequence includes a tyrosine residue (Y8) that mimics the autophosphorylation site of pp60(Src), enabling substrate recognition by Src-family kinases. The peptide’s short length (13 amino acids) minimizes nonspecific interactions, enhancing assay specificity .

Q. How should researchers handle and store RR-SRC to maintain stability?

- Storage : Lyophilized RR-SRC is stable at -20°C for long-term storage. After reconstitution, divide into single-use aliquots to avoid freeze-thaw cycles .

- Stability Testing : Perform time-course experiments to assess phosphorylation efficiency under varying storage conditions (e.g., room temperature vs. -20°C) .

Advanced Research Questions

Q. How can researchers troubleshoot inconsistent phosphorylation of RR-SRC in kinase assays?

Inconsistencies may arise from:

- Kinase Activity : Verify enzyme activity via independent substrates (e.g., Kemptide for PKA) and check for inhibitor contamination .

- Substrate Concentration : Titrate RR-SRC (typical range: 0.1–1 mM) to identify optimal stoichiometry with the kinase .

- Buffer Conditions : Test pH (7.0–7.5), ionic strength, and reducing agents (e.g., DTT) to optimize reaction kinetics . Reference contradictory data to literature and adjust variables systematically .

Q. What experimental strategies can validate the specificity of RR-SRC for Src-family kinases?

- Kinase Panel Screening : Test RR-SRC against unrelated kinases (e.g., PKA, PKC) to rule out cross-reactivity .

- Mutagenesis : Compare phosphorylation rates of wild-type RR-SRC vs. tyrosine-to-phenylalanine (Y8F) mutants to confirm site specificity .

- Immunoprecipitation : Use kinase-dead Src mutants to demonstrate dependence on active catalytic domains .

Q. How does RR-SRC facilitate the study of epidermal growth factor (EGF)-induced signaling pathways?

RR-SRC is phosphorylated in vitro in response to EGF receptor activation, making it a tool to dissect upstream signaling events. Methodological approaches include:

- Time-Course Assays : Measure phosphorylation kinetics post-EGF stimulation to map activation thresholds .

- Inhibitor Profiling : Combine RR-SRC with EGFR inhibitors (e.g., gefitinib) to delineate pathway crosstalk .

- Cell Lysate Compatibility : Optimize lysate preparation (e.g., protease/phosphatase inhibitors) to preserve endogenous kinase activity .

Q. What are the implications of RR-SRC’s sequence variations across experimental models?

While RR-SRC is derived from viral pp60(Src), its sequence homology to mammalian Src substrates (e.g., human c-Src) allows cross-species applicability. However, researchers should:

- Validate Cross-Reactivity : Test RR-SRC with kinases from the target species (e.g., murine vs. human Src) .

- Compare with Native Substrates : Use parallel assays with full-length substrates (e.g., focal adhesion kinase) to confirm physiological relevance .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between RR-SRC phosphorylation data and published literature?

- Reagent Authentication : Confirm kinase and substrate purity via SDS-PAGE or mass spectrometry .

- Protocol Harmonization : Compare buffer compositions, ATP concentrations, and detection methods with cited studies .

- Meta-Analysis : Use systematic frameworks (e.g., PICO, FINER) to evaluate experimental variables and contextual differences .

Q. What statistical approaches are recommended for analyzing RR-SRC-based kinase assay data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.